molecular formula C17H20N2OS B5609804 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea

1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea

Cat. No.: B5609804
M. Wt: 300.4 g/mol
InChI Key: OFRNGYGCYMOFPU-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Mechanism of Action

The mechanism of action of thiourea derivatives can vary widely depending on their structure and the context in which they are used. Some thiourea derivatives exhibit biological activity, and can act as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the wide range of applications of thiourea derivatives, “N-[2-(4-methoxyphenyl)ethyl]-N’-(2-methylphenyl)thiourea” could potentially be studied for its biological activity, its potential use as a catalyst in organic synthesis, or its properties as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with 2-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogenated compounds to form substituted thioureas.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles; organic solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Comparison with Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylthiourea
  • 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-methylphenyl)thiourea
  • 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-chlorophenyl)thiourea

Comparison: Compared to its analogs, 1-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea exhibits unique properties due to the presence of the 2-methylphenyl group. This structural variation can influence its reactivity, binding affinity to molecular targets, and overall biological activity. For instance, the methyl group can enhance the compound’s lipophilicity, potentially improving its cellular uptake and bioavailability.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-5-3-4-6-16(13)19-17(21)18-12-11-14-7-9-15(20-2)10-8-14/h3-10H,11-12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNGYGCYMOFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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